Ethyl 4,4-dimethyl-3-oxopentanoate
Overview
Description
Ethyl 4,4-dimethyl-3-oxopentanoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural similarities, such as ethyl 2,4-dioxopentanoate and ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate. These compounds are important intermediates in organic synthesis and have applications in the preparation of pharmaceuticals like gemcitabine hydrochloride .
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and the use of chiral starting materials for stereocontrolled creation of carbon-carbon bonds. For example, the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide leads to the formation of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate . Similarly, a practical and efficient protocol is described for the synthesis of ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate, which involves the separation of diastereomers to achieve high optical purity .
Molecular Structure Analysis
The molecular structure of compounds related to Ethyl 4,4-dimethyl-3-oxopentanoate often includes functionalities such as ester groups, protected diol functionalities, and fluorinated groups. These functionalities contribute to the versatility of the compounds in organic synthesis. The presence of chiral centers is also significant, as it allows for the synthesis of optically active molecules .
Chemical Reactions Analysis
The compounds discussed in the papers undergo various chemical reactions, including condensation and the introduction of functionalities such as trifluoromethyl groups. These reactions are crucial for the transformation of the compounds into more complex molecules or pharmaceuticals. The presence of multiple functional groups in these molecules provides a wide array of possible chemical transformations .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. The presence of diastereomers can lead to differences in physical properties, which can be exploited for separation and purification purposes. The chemical properties, such as reactivity and stability, are determined by the functional groups present in the molecule. For instance, the ester and hydroxyl groups can participate in further functional group manipulations, which is essential for the synthesis of complex organic molecules .
Scientific Research Applications
Isoxazol-5(4H)-ones Synthesis : Ethyl 4,4-dimethyl-3-oxopentanoate was used in synthesizing isoxazol-5(4H)-ones, which have potential applications in organic synthesis and pharmaceuticals. Compounds derived from this process were characterized using X-ray analyses, indicating its utility in complex organic reactions (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
Anionic Polymerization of Methacrylates : Ethyl 4,4-dimethyl-3-oxopentanoate was studied for its role in the cleavage into simpler esters, which significantly influence the anionic polymerization of methacrylates. This has implications in polymer science and materials engineering (Lochmann & Trekoval, 1981).
Photochromic Diarylethene Precursor : The compound has been used in the aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate to create photochromic diarylethene, an important precursor for photoactive compounds. This application is relevant in developing materials with light-responsive properties (Lvov et al., 2017).
Synthesis of Statin Precursor : Ethyl 4,4-dimethyl-3-oxopentanoate was also involved in the enantioselective hydrogenation process for synthesizing key intermediates in statin drugs. This highlights its importance in medicinal chemistry and drug development (Korostylev et al., 2008).
Lignocellulosic Biofuel Research : Ethyl levulinate, a derivative of Ethyl 4-oxopentanoate, was investigated for its combustion kinetics as a potential biofuel. This research is significant in the context of renewable energy and sustainable fuel sources (Ghosh et al., 2018).
Organic Synthesis Applications : The compound was used in the synthesis of various heterocyclic compounds, indicating its utility in a broad range of organic synthesis applications. This includes the generation of cyclopropane derivatives and other complex organic structures (Armesto, Gallego, & Horspool, 1990).
Zinc Enolate Reactions : Ethyl 4-bromo-2,2,4-trimethyl-3-oxopentanoate, a related compound, was studied in zinc enolate reactions, demonstrating the compound's relevance in organic synthesis, particularly in the formation of complex diones (Shchepin, Sazhneva, & Litvinov, 2003).
Safety And Hazards
Ethyl 4,4-dimethyl-3-oxopentanoate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
properties
IUPAC Name |
ethyl 4,4-dimethyl-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-12-8(11)6-7(10)9(2,3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYNTIDSHCJIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066161 | |
Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4-dimethyl-3-oxopentanoate | |
CAS RN |
17094-34-7 | |
Record name | Ethyl pivaloylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17094-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl pivaloylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 4,4-dimethyl-3-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL PIVALOYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHZ3L061FH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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